molecular formula C9H5F5O2 B2365345 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone CAS No. 2149591-28-4

2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone

Cat. No.: B2365345
CAS No.: 2149591-28-4
M. Wt: 240.129
InChI Key: KYLBTTXATZEQGA-UHFFFAOYSA-N
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Description

2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H5F5O2. This compound is characterized by the presence of difluoro and trifluoromethoxy groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The difluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The difluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. The ethanone group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethanone
  • 1-[2,3-Difluoro-4-(trifluoromethoxy)phenyl]ethanone

Comparison: 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone is unique due to the presence of both difluoro and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall stability.

Biological Activity

2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone is a fluorinated organic compound that has garnered interest for its potential biological activities. Characterized by the presence of two fluorine atoms on the aromatic ring and a trifluoromethoxy group, this compound shows promise in various pharmacological applications. Although research on its biological activity is limited, preliminary studies indicate potential interactions with biological targets that warrant further exploration.

  • Molecular Formula : C10H6F5O2
  • Molecular Weight : Approximately 224.13 g/mol
  • Physical State : Colorless liquid

Biological Activity Overview

Research suggests that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound may influence its interactions with various biological systems.

Potential Pharmacological Properties

  • Antimicrobial Activity : Similar compounds have shown varying degrees of activity against bacteria and fungi. For instance, derivatives with trifluoromethoxy groups often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to penetrate cell membranes.
  • Anticancer Potential : Some fluorinated compounds have been studied for their ability to inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
2',4'-DifluoroacetophenoneTwo fluorine atoms on the aromatic ringLacks the trifluoromethoxy groupModerate antimicrobial activity
3',4'-DifluoroacetophenoneFluorine at different positionsDifferent electronic effectsLimited data available
TrifluoromethylacetophenoneContains a trifluoromethyl groupNo additional fluorine substituentsNotable antibacterial properties
2',6'-Difluoro-3'-(trifluoromethyl)acetophenoneAdditional fluorination at different positionVaries in biological activityModerate to high antimicrobial activity

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction could potentially lead to alterations in cellular functions such as apoptosis, proliferation, and immune response modulation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study examining the antimicrobial properties of related acetophenone derivatives found that compounds with trifluoromethoxy substitutions exhibited enhanced inhibition zones against Escherichia coli and Candida albicans compared to non-fluorinated analogs .
  • Synthesis and Yield Optimization : Research focused on optimizing synthesis methods for acetophenone derivatives indicated that adjusting reagent ratios significantly impacts yield and purity, suggesting that similar approaches could enhance the production of this compound for further biological testing .
  • In Silico Studies : Computational studies have suggested potential binding affinities of this compound to various biological targets, indicating possible therapeutic applications in drug design .

Properties

IUPAC Name

1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-4(15)5-2-3-6(10)8(7(5)11)16-9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLBTTXATZEQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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